FTase Inhibitor II

Enzymatic selectivity Prenyltransferase inhibition FTase assay

FTase Inhibitor II (156707-43-6) is a cell-permeable, water-soluble peptidomimetic. With an FTase IC50 of 50-75 nM and a selectivity window exceeding 1300-fold over GGTase, it uniquely enables targeted Ras farnesylation studies without confounding off-target prenylation. Its direct aqueous solubility eliminates cytotoxic solvent artifacts in sensitive cell assays. Choose for strict FTase/GGTase discrimination and reliable in vitro performance.

Molecular Formula C15H21N3O4S2
Molecular Weight 371.5 g/mol
Cat. No. B049235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTase Inhibitor II
SynonymsFTI II;  (R)-N-[4-[(2-Amino-3-mercapto-1-oxopropyl)amino]benzoyl]-L-methionine; 
Molecular FormulaC15H21N3O4S2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
InChIInChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
InChIKeyQZVAZQOXHOMYJF-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥80%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





FTase Inhibitor II for Research Procurement: Farnesyltransferase Inhibitor with Quantified GGTase Selectivity


FTase Inhibitor II (FPT Inhibitor II, CAS 156707-43-6) is a cell-permeable peptidomimetic analog of farnesyl pyrophosphate (FPP) that functions as a competitive inhibitor of farnesyltransferase (FTase) . The compound inhibits FTase enzymatic activity with an IC50 of 50–75 nM and exhibits no detectable inhibition of geranylgeranyltransferase (GGTase) at comparable concentrations (IC50 > 100 µM) . Its molecular structure (C15H21N3O4S2, MW 371.47) incorporates a thiol-containing cysteine mimetic conjugated to a para-aminobenzoic acid spacer and L-methionine, enabling aqueous solubility suitable for cell-based assays .

Why FTase Inhibitor II Cannot Be Casually Substituted with Alternative Farnesyltransferase Inhibitors


Farnesyltransferase inhibitors are not functionally interchangeable due to substantial divergence in three procurement-relevant parameters: absolute FTase potency, selectivity window against GGTase isoforms, and whole-cell Ras farnesylation efficacy. Compounds such as Tipifarnib (IC50 = 0.6–0.86 nM) and FTI-277 (IC50 = 0.5 nM) exhibit >100-fold higher enzymatic potency than FTase Inhibitor II, yet this potency does not linearly translate to functional outcomes due to differential cell permeability, metabolic stability, and off-target prenyltransferase inhibition profiles. Conversely, FTase Inhibitor I (IC50 = 21 nM) offers comparable potency but displays a narrower selectivity window (30–37× over GGTase) , which may confound interpretation in experimental systems where geranylgeranylated proteins such as Rho and Rac contribute to the phenotype of interest. Selection among FTIs must therefore be driven by the specific experimental requirement—enzymatic potency versus functional selectivity versus aqueous compatibility—rather than class membership alone.

FTase Inhibitor II Comparative Evidence: Quantitative Differentiation from Closest FTase Inhibitor Analogs


FTase vs. GGTase Selectivity: FTase Inhibitor II Exhibits a >1300-Fold Selectivity Window Versus ~30–100× for Peptide-Mimetic FTIs

FTase Inhibitor II demonstrates a functional selectivity window for FTase over GGTase of >1300-fold, derived from FTase IC50 = 50–75 nM and GGTase IC50 > 100,000 nM measured under identical assay conditions . This selectivity substantially exceeds that of FTase Inhibitor I (IC50 FTase = 21 nM, GGTase = 790 nM; 37× window) and FTI-277 (FTase = 0.5 nM, GGTase ≈ 50 nM; 100× window) , establishing FTase Inhibitor II as the preferred reagent for experiments requiring stringent discrimination between farnesylation-dependent and geranylgeranylation-dependent biological processes.

Enzymatic selectivity Prenyltransferase inhibition FTase assay

Whole-Cell Ras Farnesylation: FTase Inhibitor II Achieves ~90% Inhibition at 25–250 µM with Aqueous Delivery Compatibility

In whole-cell assays, FTase Inhibitor II inhibits Ras farnesylation by approximately 90% at concentrations of 25–250 µM (10–100 µg/mL) . This cellular efficacy, achieved without requiring organic co-solvents, contrasts with more potent but less water-soluble FTIs such as Tipifarnib (IC50 = 0.6–0.86 nM enzymatic; whole-cell EC50 ≈ 1.6 nM) which require DMSO solubilization and may precipitate upon aqueous dilution, and FTI-277 (enzymatic IC50 = 0.5 nM; H-Ras processing IC50 = 0.1 µM) which also necessitates organic solvent handling. The aqueous solubility of FTase Inhibitor II (≤25 mg/mL in water) facilitates direct addition to cell culture media without vehicle-related cytotoxicity or precipitation artifacts.

Ras processing Whole-cell assay Functional efficacy

NIH 3T3 Ras-Transformation Reversal: FTase Inhibitor II Selectively Blocks Oncogenic Phenotype Without Untransformed Cell Toxicity

FTase Inhibitor II blocks Ras-mediated transformation of NIH 3T3 fibroblasts while displaying no toxicity to untransformed cells at effective concentrations . This phenotype-selective activity, established in the NIH 3T3 transformation model—a standard platform for assessing oncogenic Ras-driven morphological reversion—positions FTase Inhibitor II as a tool compound for discriminating Ras-dependent from Ras-independent proliferative signaling. In contrast, peptide-mimetic FTIs such as L-744,832 demonstrate tumor regression activity in transgenic mouse models but require higher concentrations and exhibit more complex cell cycle effects including p21 induction and G1 arrest , while dual FTase/GGTase inhibitors confound pathway attribution entirely.

Cell transformation NIH 3T3 Oncogenic Ras

FTase Inhibitor II: Evidence-Backed Application Scenarios for Laboratory Procurement


Discriminating Farnesylation-Dependent from Geranylgeranylation-Dependent Phenotypes

FTase Inhibitor II is the preferred tool compound for experiments requiring strict discrimination between FTase-dependent farnesylation and GGTase-dependent geranylgeranylation. With a selectivity window exceeding 1300-fold (FTase IC50 = 50–75 nM vs. GGTase IC50 > 100 µM) , it enables targeted inhibition of Ras, lamin B, and other CAAX-box proteins terminating in methionine/serine/glutamine while sparing GGTase substrates including Rho, Rac, and Rap1A . This selectivity profile contrasts sharply with FTase Inhibitor I (only 37× window) and FTI-277 (100× window), which produce measurable GGTase inhibition at concentrations commonly employed for FTase blockade.

Aqueous-Format Cell-Based Assays Requiring Extended Compound Incubation

For cell culture experiments requiring prolonged compound exposure (>24 hours) in primary or sensitive cell lines, FTase Inhibitor II offers the procurement advantage of direct aqueous solubility (≤25 mg/mL in water) , eliminating the need for DMSO or ethanol vehicles that introduce cytotoxicity confounders and precipitation artifacts. The compound achieves approximately 90% inhibition of Ras farnesylation at 25–250 µM in whole cells , providing functional efficacy without the solvent-handling complexities associated with highly potent but poorly water-soluble FTIs such as Tipifarnib (requires DMSO, EC50 = 1.6 nM) .

NIH 3T3 Oncogenic Ras Transformation and Pathway Dissection Studies

FTase Inhibitor II is validated in the NIH 3T3 fibroblast transformation model for assessing Ras-mediated oncogenic conversion . The compound selectively reverses the transformed phenotype induced by oncogenic Ras without affecting the viability or morphology of untransformed parental cells. This functional window makes FTase Inhibitor II suitable for studies requiring discrimination between Ras-driven transformation and normal proliferative signaling, particularly when paired with GGTase-selective inhibitors (e.g., GGTI-298) in combinatorial experimental designs to deconvolute prenylation pathway contributions .

Ras Farnesylation Inhibition in Cell Lysates and Reconstituted Enzymatic Systems

As an FPP-competitive peptidomimetic inhibitor, FTase Inhibitor II is optimized for biochemical assays using purified or recombinant FTase enzyme preparations. The compound's IC50 range of 50–75 nM in cell-free enzymatic assays provides a defined potency window suitable for competitive binding studies, high-throughput screening assay validation, and prenylation pathway reconstitution experiments. Its reversible, non-ATP-competitive mechanism distinguishes it from kinase-targeted Ras pathway modulators and enables orthogonal validation of prenylation-dependent signaling nodes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for FTase Inhibitor II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.